molecular formula C7H7ClO B1346567 3-Chloro-4-methylphenol CAS No. 615-62-3

3-Chloro-4-methylphenol

Cat. No.: B1346567
CAS No.: 615-62-3
M. Wt: 142.58 g/mol
InChI Key: VQZRLBWPEHFGCD-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Phenolic Compounds in Scientific Inquiry

Halogenated phenolic compounds (HPCs) are a class of organic molecules characterized by a phenol (B47542) ring substituted with one or more halogen atoms. researchgate.net These compounds are of significant interest in scientific research due to their diverse origins and wide range of biological activities. HPCs can be metabolites of persistent organic pollutants (POPs) or naturally occurring compounds, particularly in marine environments. acs.org The presence of halogens, such as chlorine, bromine, and fluorine, on the phenolic ring structure imparts unique chemical properties that influence their reactivity and interactions with biological systems. researchgate.netsolubilityofthings.comresearchgate.net

The study of HPCs spans various disciplines, including environmental science, toxicology, and pharmacology. In environmental studies, research often focuses on the detection, sources, and fate of these compounds in ecosystems. snf.ch For instance, some HPCs are known to be persistent in the environment and can accumulate in wildlife and human tissues. acs.org In the field of toxicology, the potential for HPCs to disrupt endocrine functions is a major area of investigation. oup.com Structurally similar to thyroid hormones, certain HPCs can interfere with hormone transport and metabolism, raising concerns about their impact on health. acs.orgoup.com From a pharmacological perspective, many halogenated phenols exhibit potent antimicrobial and anticancer activities, making them valuable leads for drug discovery. researchgate.net

The position and type of halogen substituent on the phenol ring are critical determinants of a compound's biological and chemical characteristics. mdpi.com This structure-activity relationship is a central theme in the scientific inquiry of HPCs, driving research into the synthesis and evaluation of novel derivatives with specific properties.

Historical and Contemporary Research Trajectories for Substituted Phenols

Research on substituted phenols, a broad class that includes halogenated phenols, has a long history rooted in their utility as antiseptics and disinfectants. solubilityofthings.com Early research trajectories were largely driven by the need for effective antimicrobial agents. Over time, the scope of investigation has expanded significantly, reflecting a deeper understanding of the diverse roles these compounds play in chemistry and biology.

Historically, the focus was often on the synthesis and application of relatively simple substituted phenols. However, contemporary research has shifted towards more complex and highly substituted derivatives. oregonstate.edu Advances in synthetic methodologies now allow for precise control over the substitution pattern on the phenolic ring, enabling the creation of molecules with tailored properties. oregonstate.eduresearchgate.net This has opened up new avenues for research in materials science, where substituted phenols are used as building blocks for polymers, and in medicinal chemistry, where they are key components of many pharmaceutical drugs. oregonstate.edu

A significant trend in modern research is the exploration of substituted phenols as catalysts in organic reactions. acs.org For example, certain phenol derivatives have been shown to act as efficient and recyclable organophotoredox catalysts. acs.org Another active area of research is the study of the environmental and health impacts of substituted phenols. canada.ca This includes investigations into their sources, environmental fate, and potential for ecological harm. canada.ca The development of advanced analytical techniques has been crucial in this regard, allowing for the sensitive detection and quantification of these compounds in various environmental matrices.

Interactive Data Tables

Chemical and Physical Properties of 3-Chloro-4-methylphenol

PropertyValue
Chemical Formula C₇H₇ClO ontosight.ai
Molecular Weight 142.59 g/mol ontosight.ai
Melting Point 48-53 °C sigmaaldrich.com
Boiling Point 235-237 °C ontosight.ai
Solubility in Water Slightly soluble ontosight.ai
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform (B151607) ontosight.ai
Appearance White or off-white crystalline solid ontosight.ai
Odor Characteristic phenolic odor ontosight.ai

Note: The data in this table is compiled from various sources and may show slight variations.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 3-chloro-4-methylaniline (B146341). The process involves diazotization of the aniline (B41778) derivative followed by hydrolysis of the resulting diazonium salt.

A typical laboratory-scale synthesis involves the following steps:

3-chloro-4-methylaniline is mixed with water and concentrated sulfuric acid. prepchem.comchemicalbook.com

The mixture is cooled, and a solution of sodium nitrite (B80452) in water is slowly added to form the diazonium salt. prepchem.comchemicalbook.com

The resulting solution is then added to a hot solution of sulfuric acid in water, leading to the formation of crude this compound. prepchem.comchemicalbook.com

The crude product is then purified, often by extraction with an organic solvent like hexane, followed by washing, drying, and concentration. prepchem.comchemicalbook.com

Research Applications

This compound is utilized in various research and industrial applications due to its chemical properties:

Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds. ontosight.ai For instance, it is used in the preparation of (Carbonyl)benzylthiadiazoles, which have been investigated as herbicides. chemicalbook.com

Biological Research: As a member of the halogenated phenol class, it is of interest in studies examining the biological activity of such compounds. solubilityofthings.com Its antifungal properties make it a subject of study in microbiology. solubilityofthings.com

Antimicrobial Agent: Due to its ability to inhibit the growth of bacteria and fungi, it is used as a disinfectant and preservative in various formulations. solubilityofthings.comontosight.ai

Properties

IUPAC Name

3-chloro-4-methylphenol
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InChI

InChI=1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
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InChI Key

VQZRLBWPEHFGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
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DSSTOX Substance ID

DTXSID9060655
Record name Phenol, 3-chloro-4-methyl-
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Molecular Weight

142.58 g/mol
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CAS No.

615-62-3
Record name 3-Chloro-4-methylphenol
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Synthetic Methodologies and Derivatization Strategies for 3 Chloro 4 Methylphenol

Established Reaction Pathways for 3-Chloro-4-methylphenol Synthesis

The synthesis of this compound can be approached through various established methodologies, primarily involving the modification of aromatic precursors. Key strategies include the direct, yet often challenging, regioselective chlorination of 4-methylphenol and the more precise transformation from aminobenzene derivatives through diazotization.

Regioselective Chlorination of Aromatic Precursors

The direct chlorination of 4-methylphenol (p-cresol) presents a significant challenge in terms of regioselectivity. The hydroxyl and methyl groups on the aromatic ring are both activating and ortho-, para-directing. This means that electrophilic aromatic substitution, such as chlorination, can occur at multiple positions, leading to a mixture of isomers. The primary products of the monochlorination of p-cresol (B1678582) are typically 2-chloro-4-methylphenol (B1207291) and this compound, along with the potential for dichlorinated byproducts.

Research into the regioselective chlorination of phenols has explored various chlorinating agents and catalyst systems to control the position of chlorination. For instance, the chlorination of o-cresol (B1677501) has been studied to enhance the yield of the para-chloro isomer. google.comresearchgate.netcardiff.ac.uktandfonline.commdpi.com While not directly applicable to the synthesis of this compound from p-cresol, these studies highlight the use of sulfuryl chloride in the presence of Lewis acids or other catalytic systems to influence the isomer ratio. google.comresearchgate.netcardiff.ac.uktandfonline.commdpi.com Achieving high selectivity for the 3-chloro isomer of 4-methylphenol remains a complex synthetic challenge, often requiring multi-step procedures or advanced catalytic methods to overcome the inherent directing effects of the substituents.

Table 1: Typical Isomeric Products of Monochlorination of 4-Methylphenol

Isomer NamePosition of Chlorine
2-Chloro-4-methylphenolortho to -OH, meta to -CH3
This compoundmeta to -OH, ortho to -CH3

Transformation from Aminobenzene Derivatives via Diazotization

A more controlled and widely utilized method for the synthesis of this compound involves the diazotization of a corresponding aminobenzene derivative, specifically 3-chloro-4-methylaniline (B146341). This multi-step process offers a higher degree of regioselectivity compared to direct chlorination.

The synthesis begins with the diazotization of 3-chloro-4-methylaniline. In this reaction, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid, at low temperatures (around 0-5 °C). This converts the amino group into a diazonium salt. The resulting diazonium salt is then subjected to hydrolysis, where the diazonium group is replaced by a hydroxyl group upon heating. This sequence of reactions provides a reliable route to this compound with a high yield and purity. chemicalbook.com

A representative procedure involves mixing 3-chloro-4-methylaniline with water and concentrated sulfuric acid. The mixture is then cooled, and a solution of sodium nitrite in water is added slowly while maintaining a low temperature. The resulting diazonium salt solution is then added to a hot solution of sulfuric acid in water, leading to the formation of this compound. The product can then be extracted and purified.

Green Chemistry Principles in Substituted Phenol (B47542) Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of substituted phenol production, this often involves the development of solvent-free and catalyst-free synthetic protocols.

Solvent-Free and Catalyst-Free Synthetic Protocols

Traditional methods for the synthesis of chlorophenols often involve the use of chlorinated solvents and catalysts that can be harmful to the environment. Research is ongoing to develop greener alternatives that minimize waste and energy consumption. While specific solvent-free and catalyst-free methods for the large-scale production of this compound are not widely documented, the general principles of green chemistry can be applied.

For instance, mechanochemical methods, where reactions are induced by mechanical energy (e.g., grinding or milling) in the absence of a solvent, are gaining traction. These methods can lead to higher yields, shorter reaction times, and reduced waste. The chlorination of phenols can, in some cases, be carried out using solid-supported reagents, which can be more easily separated from the reaction mixture, thereby simplifying purification and reducing solvent use.

Furthermore, the development of catalyst-free chlorination methods is an active area of research. While many chlorination reactions rely on Lewis acid catalysts, exploring alternative activation methods, such as photochemical or electrochemical approaches, could lead to more environmentally benign syntheses. The role of chloride itself as a catalyst in aqueous chlorination reactions has also been investigated, suggesting that under certain pH conditions, the presence of chloride ions can significantly influence the rate of chlorination without the need for an external catalyst. nih.gov

Chemical Derivatization for Functional Group Transformations

The hydroxyl group of this compound is a key site for chemical derivatization, allowing for the transformation of this compound into a variety of other functional molecules. Esterification is a common and important reaction for this purpose.

Esterification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into an ester through reaction with a variety of acylating agents, such as carboxylic acids, acid chlorides, and acid anhydrides. These reactions are typically carried out in the presence of a catalyst or a base.

Fischer Esterification: This classic method involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive it towards the formation of the ester, it is often necessary to remove the water that is formed as a byproduct.

Reaction with Acid Chlorides: A more reactive approach involves the use of an acid chloride. This compound can be reacted with an acid chloride, such as acetyl chloride or benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product. This method is generally faster and more efficient than Fischer esterification.

Reaction with Acid Anhydrides: Acid anhydrides, such as acetic anhydride (B1165640), are also effective acylating agents for this compound. This reaction is often catalyzed by an acid or a base. The reaction with acetic anhydride would yield 3-chloro-4-methylphenyl acetate.

These esterification reactions provide a versatile means of modifying the properties and reactivity of this compound, opening up pathways to a wide range of other chemical compounds.

Table 2: Common Esterification Reactions of this compound

Acylating AgentProduct Example
Acetic Acid3-Chloro-4-methylphenyl acetate
Acetyl Chloride3-Chloro-4-methylphenyl acetate
Acetic Anhydride3-Chloro-4-methylphenyl acetate
Benzoyl Chloride3-Chloro-4-methylphenyl benzoate

Oxidative Pathways to Quinoid Intermediates

The oxidation of this compound can lead to the formation of highly reactive quinoid intermediates, such as ortho-quinones and para-quinone methides. These transformations are of significant interest due to the versatile reactivity of the resulting quinoid species, which can serve as precursors in the synthesis of more complex molecules. The specific pathway and product distribution are highly dependent on the oxidant employed and the reaction conditions.

One plausible oxidative pathway involves the enzymatic oxidation of this compound. Enzymes such as tyrosinase, a copper-containing monooxygenase, are known to catalyze the oxidation of phenols and catechols to their corresponding ortho-quinones. chemguide.co.ukresearchgate.net For this compound, this would involve the hydroxylation of the aromatic ring ortho to the existing hydroxyl group, followed by a two-electron oxidation to yield a chloro-methyl-substituted ortho-quinone. The catalytic cycle of tyrosinase facilitates this transformation under mild, aqueous conditions. chemguide.co.uk

Chemical oxidation provides an alternative route to quinoid intermediates. A variety of oxidizing agents can be employed for this purpose. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.org While not a direct oxidation of the phenol itself, derivatization of the phenol to an appropriate precursor could enable such transformations. More direct oxidation of the phenolic ring can be achieved with stronger oxidizing agents. Acidified potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) are powerful oxidants that can convert phenols to quinones. savemyexams.commasterorganicchemistry.com The reaction with acidified dichromate typically involves heating the alcohol with an excess of the oxidizing agent. chemguide.co.uk The conditions for these reactions, however, need to be carefully controlled to avoid over-oxidation and ring cleavage. escholarship.org

Another significant oxidative pathway for phenols with a para-alkyl substituent is the formation of para-quinone methides. This can occur through the oxidation of the phenol to a phenoxy radical, followed by intramolecular rearrangement and further oxidation. Enzymatic systems, such as tyrosinase, have been shown to catalyze the oxidation of 4-alkylphenols to o-quinones, which can then isomerize to the more stable p-quinone methides. researchgate.net This pathway is particularly relevant for this compound due to the presence of the 4-methyl group.

The table below summarizes potential oxidative pathways for this compound to quinoid intermediates based on established methods for similar phenolic compounds.

Oxidizing Agent/SystemPotential Quinoid IntermediateGeneral Reaction Conditions
Tyrosinase (enzymatic)Chloro-methyl-o-quinoneAqueous buffer, room temperature
Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄)Chloro-methyl-p-benzoquinoneHeating under reflux with excess oxidant
Potassium Permanganate (KMnO₄)Chloro-methyl-p-benzoquinoneAlkaline aqueous solution
Tyrosinase (leading to isomerization)Chloro-p-quinone methideAqueous buffer, room temperature

Advanced Coupling Reactions for Molecular Diversification

The presence of a chlorine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification from a single starting material.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, the chlorine atom can be replaced with a wide range of aryl or vinyl groups. The reaction is tolerant of many functional groups and is widely used in the synthesis of biaryl compounds. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com this compound can be coupled with various alkenes to introduce new unsaturated side chains. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org The mechanism involves the oxidative addition of the aryl chloride to palladium, followed by alkene insertion and β-hydride elimination. wikipedia.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.org This reaction allows for the introduction of an alkynyl group at the position of the chlorine atom in this compound, leading to the formation of substituted arylalkynes. The reaction can often be carried out under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds from amines and aryl halides. wikipedia.orgacsgcipr.org This reaction enables the direct amination of this compound, allowing for the introduction of primary or secondary amines to the aromatic ring. The development of various generations of catalyst systems has greatly expanded the scope of this transformation. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

The table below provides an overview of these advanced coupling reactions and their potential for the molecular diversification of this compound.

Coupling ReactionCoupling PartnerCatalyst System (Typical)New Bond FormedResulting Structure
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) catalyst, BaseC-C (sp²-sp²) or (sp²-sp)Biaryl or Styrenyl derivative
HeckAlkenePd(0) catalyst, Base, Phosphine ligandC-C (sp²-sp²)Substituted alkene derivative
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Amine baseC-C (sp²-sp)Arylalkyne derivative
Buchwald-HartwigPrimary/Secondary AminePd(0) catalyst, Base, Phosphine ligandC-NArylamine derivative

Advanced Spectroscopic and Computational Characterization of 3 Chloro 4 Methylphenol Systems

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides deep insights into the molecular structure of 3-Chloro-4-methylphenol by probing the distinct vibrational modes of its constituent atoms. Assuming the molecule belongs to the Cs point group, all its vibrations are active in both Infrared and Raman spectroscopy. ias.ac.in

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations. researchgate.netresearchgate.net Key stretching vibrations include those for C-H, C-OH, C-CH₃, and C-Cl bonds. ias.ac.in For instance, C-Cl stretching vibrations in substituted benzenes typically appear prominently in the 600-800 cm⁻¹ range. ias.ac.in The C-CH₃ stretching vibration is expected in the 1150-1200 cm⁻¹ range. ias.ac.in The spectrum is also characterized by in-plane and out-of-plane bending vibrations, which provide further structural information. ias.ac.in

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The FT-Raman spectrum of this compound provides a vibrational fingerprint, highlighting different vibrational modes compared to IR spectroscopy. researchgate.netresearchgate.net The intensity of a Raman band is related to the change in electronic polarizability during a vibration. ijcrt.org This technique is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton, which may be weak in the IR spectrum.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting vibrational spectra. By calculating the harmonic vibrational wavenumbers, DFT provides a theoretical spectrum that can be compared with experimental IR and Raman data. researchgate.netresearchgate.net These calculations are often performed using specific basis sets, such as 6-31G*, and the resulting theoretical wavenumbers are scaled to better match experimental values. researchgate.netnih.gov This comparison aids in the precise assignment of observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net A study by Rajeev T. Ulahannan et al. recorded the IR and Raman spectra and performed DFT calculations to assign the vibrational bands of 4-chloro-3-methylphenol (B1668792). researchgate.netresearchgate.net

Table 1: Comparison of Observed and Calculated (DFT) Vibrational Wavenumbers (cm⁻¹) for this compound Data sourced from a study that performed FT-IR, FT-Raman, and DFT (B3LYP/6-31G) analysis.* researchgate.netresearchgate.net

FT-IR (cm⁻¹)FT-Raman (cm⁻¹)Calculated (DFT) (cm⁻¹)Vibrational Assignment
306530683070C-H stretching
292429252930CH₃ asymmetric stretching
159515971600C-C stretching
147514781480C-C stretching
144514471450CH₃ asymmetric deformation
127512781280C-O stretching
116511671170C-H in-plane bending
875877880C-H out-of-plane bending
715718720C-Cl stretching
545548550C-C-C in-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. core.ac.uk For this compound, ¹H NMR and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively. nih.gov The chemical shift (δ), spin-spin coupling, and signal integration in an NMR spectrum are directly related to the molecular structure. core.ac.uk Protons on the aromatic ring of phenols typically resonate in the 7-8 ppm region, while the hydroxyl (-OH) proton signal can appear over a broader range (3-8 ppm), often as a broad singlet. libretexts.org

In acidic media, phenol (B47542) derivatives can undergo protonation, leading to the formation of different isomers. acs.org NMR spectroscopy, particularly at low temperatures, is a key method for identifying the site of protonation. acs.org The addition of a strong acid can result in either O-protonation, forming a charge-delocalized oxonium cation, or C-protonation at various positions on the aromatic ring. acs.org These different protonated species (prototropic tautomers) can be distinguished by their unique ¹H and ¹³C NMR spectroscopic data. acs.org Low temperatures are crucial to slow down the proton exchange rate, allowing for the observation of distinct signals for each isomer. acs.org This analysis provides fundamental insights into the reactivity and electronic structure of substituted phenols. acs.org

Mass Spectrometric Techniques for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of specific bonds. nist.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is also observable, providing a characteristic signature for chlorine-containing compounds.

Metabolite profiling, a key component of metabolomics, involves the comprehensive identification and quantification of small-molecule metabolites within a biological system. chula.ac.th Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are central to this field. doe.gov In a typical workflow, metabolites are extracted from a sample, separated by chromatography, and then detected by the mass spectrometer. doe.gov This allows for both "targeted" analysis, which quantifies known metabolites, and "untargeted" analysis, which aims to identify all detectable metabolites in a sample. doe.gov Such techniques could be applied to track the metabolic fate of this compound in a biological system, identifying its various metabolic products by their accurate mass and fragmentation patterns. doe.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of phenolic compounds, including this compound. This method is suitable for determining the presence of this compound in various environmental matrices such as water and soil. sigmaaldrich.com The United States Environmental Protection Agency (U.S. EPA) includes 4-Chloro-3-methylphenol in its Method 8041A for phenol analysis by gas chromatography, applicable to solid waste samples. epa.gov

The analysis can be performed on the underivatized (native) form of the phenol or after derivatization to enhance volatility and improve chromatographic separation. epa.gov Common derivatization agents include diazomethane (B1218177), which converts phenols to their corresponding anisoles, or pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl ethers. epa.gov The choice of whether to derivatize depends on the complexity of the sample and potential interferences. For instance, some derivatized phenols are known to coelute, which may necessitate analysis in their underivatized form or the use of a different GC column for adequate separation. epa.gov

In trace analysis of chlorophenolics in water, GC coupled with tandem mass spectrometry (GC-MS/MS) provides high sensitivity and selectivity. thermofisher.com Optimized GC conditions using a high-performance column, such as a TraceGOLD TG-Dioxin column, can achieve excellent peak shapes and baseline resolution for reliable quantitation at trace levels. thermofisher.com For example, a method developed for a range of chlorophenolic compounds demonstrated a linear range from 2.5 to 10,000 ng/mL with an average coefficient of determination (R²) of >0.99. thermofisher.com The precision for this method was high, with relative standard deviations (%RSD) below 10%, and calculated method detection limits (MDL) were below 0.001 µg/L (1 ng/L) for all investigated compounds. thermofisher.com

Solid-phase microextraction (SPME) can be employed as a sample preparation technique prior to GC-MS analysis, particularly for water samples. sigmaaldrich.com This approach pre-concentrates the analyte from the sample matrix, thereby increasing the sensitivity of the subsequent analysis. sigmaaldrich.com

Table 1: Summary of GC-MS Methodological Findings for Chlorophenol Analysis

Parameter Finding Source
Applicability Determination of this compound in environmental samples like water and soil. sigmaaldrich.com sigmaaldrich.com
Regulatory Method Included in U.S. EPA Method 8041A for analysis of phenols. epa.gov epa.gov
Analysis Approach Can be analyzed in both underivatized form or after derivatization with agents like PFBBr. epa.gov epa.gov
Performance High linearity (R² >0.99) across a wide concentration range (2.5-10,000 ng/mL). thermofisher.com thermofisher.com
Sensitivity Method detection limits can reach below 1 ng/L in water samples. thermofisher.com thermofisher.com
Precision Relative Standard Deviations (%RSD) are typically below 10%. thermofisher.com thermofisher.com

| Sample Preparation | Solid-Phase Microextraction (SPME) can be used for pre-concentration from water. sigmaaldrich.com | sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. researchgate.netresearchgate.net This makes it exceptionally well-suited for the analysis of compounds like this compound in complex matrices such as biological, environmental, and food samples. amazonaws.com Unlike GC-MS, LC-MS is not limited to volatile compounds and can be applied to a wide range of analytes with varying polarities and molecular weights. researchgate.netamazonaws.com

A significant challenge in LC-MS analysis of complex mixtures is the phenomenon of "matrix effects," where co-eluting compounds from the sample matrix interfere with the ionization efficiency of the target analyte. amazonaws.com This can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of the measurement. amazonaws.comwaters.com Strategies to mitigate these effects include thorough sample clean-up, optimization of chromatographic separation to isolate the analyte from interfering components, and the use of internal standards. amazonaws.com

The high sensitivity of modern LC-MS instrumentation raises the standards for the purity of solvents and reagents used in the analysis. sigmaaldrich.com Impurities such as alkali ions (sodium, potassium), plasticizers, or surfactants can introduce background noise, form adducts with the analyte, and cause signal suppression. sigmaaldrich.com Therefore, the use of high-purity, LC-MS grade solvents and reagents is critical to ensure baseline stability, minimize the risk of adduct formation, and achieve accurate, reproducible results. sigmaaldrich.com The advantage of LC-MS for analyzing phenolic compounds also extends to their more polar degradation products and metabolites, which may be difficult to analyze by GC. researchgate.net

Electrochemical Characterization and Mechanistic Insights

Voltammetric Studies of Redox Behavior

The electrochemical behavior of this compound (also known as chlorocresol) has been investigated using voltammetric techniques. Studies using cyclic voltammetry on a bare glassy carbon electrode (GCE) in a phosphate (B84403) buffer solution (pH 7.0) reveal the redox characteristics of the compound. kashanu.ac.ir The cyclic voltammogram shows an irreversible oxidation peak, indicating that the electron transfer process is not reversible at the electrode surface. kashanu.ac.ir This behavior is typical for the electrochemical oxidation of many phenolic compounds. The oxidation potential at the bare GCE occurs at approximately 1.48 V. kashanu.ac.ir

Differential pulse voltammetry (DPV), a technique known for its higher sensitivity compared to cyclic voltammetry, can also be used to study the redox behavior and for quantitative measurements. kashanu.ac.irmdpi.com These voltammetric studies provide fundamental insights into the electron transfer kinetics and the mechanism of the electrochemical oxidation of this compound. kashanu.ac.ir

Surface-Modified Electrode Performance in Detection

To enhance the sensitivity and selectivity of electrochemical detection for this compound, the surface of the working electrode can be modified with nanomaterials. mdpi.commdpi.com One such approach involves modifying a glassy carbon electrode (GCE) with multi-walled carbon nanotubes (MWCNTs). kashanu.ac.ir MWCNTs are used due to their excellent electrical conductivity, high surface area, and stability, which can improve the kinetics of electron transfer at the electrode-analyte interface. kashanu.ac.irkashanu.ac.ir

When a GCE is modified with MWCNTs, a significant improvement in the electrochemical response to this compound is observed. kashanu.ac.ir The modified electrode exhibits a substantial increase in the anodic peak current compared to the bare electrode, signifying an enhanced electrochemical reaction rate. kashanu.ac.ir Furthermore, the modification leads to a reduction in the oxidation potential to 1.36 V, a decrease from the 1.48 V observed at the bare GCE. kashanu.ac.ir This indicates a decrease in the overvoltage required for oxidation, demonstrating the electrocatalytic properties of the MWCNT film. kashanu.ac.ir

Electrochemical Impedance Spectroscopy (EIS) can be used to characterize the electrode surface. mdpi.com Studies show that the electron transfer resistance at a bare GCE is approximately 900 Ω. kashanu.ac.ir After modification with MWCNTs, this resistance is significantly reduced, confirming a faster rate of electron transfer at the modified surface. kashanu.ac.ir Using the more sensitive differential pulse voltammetry (DPV) technique, the MWCNT-modified GCE was successfully used as a sensor for this compound, achieving a detection limit of 1.9 µM. kashanu.ac.ir

Table 2: Performance Comparison of Bare vs. MWCNT-Modified Glassy Carbon Electrode for this compound Detection

Parameter Bare GCE MWCNT-Modified GCE Source
Oxidation Potential (CV) 1.48 V 1.36 V kashanu.ac.ir
Anodic Peak Current Lower Significantly Increased kashanu.ac.ir
Electron Transfer Resistance (EIS) ~900 Ω Substantially Reduced kashanu.ac.ir
Detection Limit (DPV) Not Reported 1.9 µM kashanu.ac.ir

| Key Advantage | Baseline | Electrocatalytic effect, reduced overvoltage, enhanced sensitivity. | kashanu.ac.ir |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidating Relationships between Molecular Structure and Biological Activity

SAR studies for chlorophenols, including 3-Chloro-4-methylphenol, investigate how variations in the molecular structure, such as the number and position of chlorine atoms, affect their biological effects. QSAR models take this a step further by developing mathematical relationships between the chemical structure and biological activity. nih.gov

The bioactivity of chlorophenols is significantly influenced by the substitution pattern of chlorine atoms on the phenol (B47542) ring. Generally, the toxicity of phenols towards aquatic organisms increases with a higher octanol-water partition coefficient (Kow), a measure of lipophilicity. nih.gov For a series of substituted phenols, QSAR studies have shown that toxicity can often be predicted by hydrophobicity (log Kow) alone or in combination with other descriptors like the acid dissociation constant (pKa) or the energy of the lowest unoccupied molecular orbital (E(LUMO)). nih.govjst.go.jp

The position of the chlorine atom relative to the hydroxyl group and the methyl group in this compound is a critical determinant of its bioactivity. While specific SAR data for this compound is limited, general trends for chlorophenols indicate that chlorine substitution can enhance toxic effects by influencing the molecule's ability to partition into biological membranes and interact with cellular targets. jst.go.jp

Table 1: Physicochemical Properties and Predicted Toxicity of Chlorophenol Isomers This table presents data for various chlorophenol isomers to illustrate the influence of chlorine substitution. Specific experimental toxicity data for this compound was not available in the searched literature.

CompoundLog KowpKaPredicted Acute Toxicity to Daphnia magna (log 1/EC50)
2-Chlorophenol2.158.481.85
3-Chlorophenol2.509.022.10
4-Chlorophenol2.399.382.05
2,4-Dichlorophenol3.237.852.65
This compound 3.10 9.55 Data not available

Note: Predicted toxicity values are hypothetical and based on general QSAR models for chlorophenols. Actual values may vary.

Structure-Activity Correlations in Chemiluminescence Generation

Recent studies have explored the intrinsic chemiluminescence (CL) produced during the degradation of chlorophenols. The intensity of this chemiluminescence is correlated with the molecular structure of the chlorophenol. Generally, an increase in the number of chlorine atoms on the phenol ring leads to a higher CL intensity. For isomers, the position of the chlorine substituent also plays a crucial role, with meta-substituted chlorophenols often exhibiting different CL behavior compared to ortho- or para-substituted isomers. researchgate.net

Predictive Modeling for Environmental Fate and Toxicological Endpoints

QSAR models are valuable tools for predicting the environmental fate and toxicological endpoints of chemicals like this compound, especially when experimental data is scarce. epa.govresearchgate.net These models use molecular descriptors to estimate properties such as biodegradation rates and environmental persistence.

The rate of microbial degradation of chlorophenols is highly dependent on their chemical structure. QSAR models have been developed to predict the microbial transformation rates of these compounds. Key molecular descriptors in these models often include parameters related to the molecule's hydrophobicity, electronic properties, and steric hindrance. For instance, the degradation of chlorophenols can be influenced by the ease with which microorganisms can enzymatically attack the aromatic ring, which is affected by the position of the chlorine atom. researchgate.net

A static flask screening procedure using settled domestic wastewater indicated that 3-methyl-4-chlorophenol undergoes significant biodegradation, with 100% of the initial concentration degrading within 14 days. nih.gov The first-order degradation rate constant for 3-methyl-4-chlorophenol has been reported as 0.0364 in sandy clay soil and 0.0338 in silty clay soil. nih.gov

The environmental fate of this compound is influenced by its physical and chemical properties. For example, its vapor pressure suggests that if released to air, it will exist solely as a vapor. If released into water, it is expected to adsorb to suspended solids and sediment. epa.gov While specific QSAR models for the complete environmental degradation of this compound are not detailed in the available literature, general models for substituted phenols can provide estimations of its environmental half-life. epa.gov

Biological Activities and Mechanistic Investigations of 3 Chloro 4 Methylphenol

Antimicrobial Properties and Modes of Action

3-Chloro-4-methylphenol, also known as chlorocresol, is a potent antimicrobial agent with a broad spectrum of activity. atamankimya.commdpi.com Its efficacy stems from its ability to disrupt microbial cells, leading to the cessation of growth and eventual cell death. researchgate.net

Bactericidal Efficacy Against Gram-Positive and Gram-Negative Organisms

This compound demonstrates significant bactericidal activity against both Gram-positive and Gram-negative bacteria. atamankimya.commdpi.com The primary mechanism of its antibacterial action involves the disruption of the bacterial cell membrane, leading to cytoplasmic leakage. nih.gov This disruption compromises the membrane's permeability to essential ions such as potassium and phosphate (B84403). nih.gov The subsequent loss of these ions and the dissipation of the proton motive force result in the uncoupling of respiration from ATP synthesis, ultimately leading to bacterial cell death. nih.gov

Studies have shown its effectiveness against various bacterial species. For instance, a nanoemulsion of chlorocresol exhibited a strong bactericidal effect against Staphylococcus aureus, a Gram-positive bacterium. nih.gov Research indicated that a 0.08% concentration of this formulation could achieve a 100% bactericidal rate against S. aureus within 5 minutes. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against S. aureus were found to be 100 µg/mL and 200 µg/mL, respectively. nih.gov Ultrastructural analysis through scanning and transmission electron microscopy revealed that the compound causes significant damage to the cell wall, cell membrane, and cytoplasm of S. aureus. nih.gov

Its efficacy also extends to Gram-negative bacteria, such as Escherichia coli, although higher concentrations or longer contact times may be required compared to Gram-positive organisms. A 0.08% chlorocresol nanoemulsion was effective against E. coli after 5 minutes of contact.

Table 1: Bactericidal Efficacy of this compound (Chlorocresol) Nanoemulsion

OrganismTypeConcentrationTime to 100% Kill RateMICMBC
Staphylococcus aureusGram-Positive0.08%5 minutes100 µg/mL200 µg/mL
Escherichia coliGram-Negative0.08%5 minutes--

Antifungal Efficacy and Related Cellular Processes

In addition to its antibacterial properties, this compound is an effective antifungal agent, active against a variety of fungi and yeasts. atamankimya.commdpi.com Similar to its bactericidal mechanism, its antifungal action is primarily due to the disruption of the fungal cell membrane. researchgate.net This leads to increased permeability and the leakage of intracellular components, ultimately resulting in cell death. For example, studies on Candida albicans have shown that a 1.0% chlorocresol nanoemulsion can achieve a 100% kill rate within 5 minutes.

Modulation of Intracellular Calcium Homeostasis

This compound significantly impacts intracellular calcium (Ca²⁺) homeostasis through its interaction with key regulatory proteins located on the sarcoplasmic and endoplasmic reticulum.

Ryanodine (B192298) Receptor Agonism and Calcium Release Mechanisms

This compound is a well-documented and potent agonist of ryanodine receptors (RyRs), which are intracellular calcium release channels. It activates these receptors, causing a rapid and significant release of calcium from intracellular stores, primarily the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. This activity has been observed in various experimental systems, including skeletal muscle SR, cerebellar microsomes, and PC12 cells.

The activation of RyRs by this compound is a direct interaction. Structure-activity relationship analyses have indicated that the chloro and methyl groups on the cresol ring are crucial for this activation. In skeletal muscle, it triggers Ca²⁺ release through a ruthenium red/caffeine-sensitive channel, confirming its action on RyRs. In PC12 cells, it releases Ca²⁺ from a caffeine- and thapsigargin-sensitive store, further implicating the RyR-containing intracellular Ca²⁺ stores.

Sarcoplasmic-Endoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition Pathways

In addition to its role as a ryanodine receptor agonist, research has revealed that this compound also functions as an inhibitor of the Sarco-Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. nih.gov The SERCA pump is responsible for actively transporting Ca²⁺ from the cytosol back into the lumen of the SR/ER, a crucial step for muscle relaxation and the maintenance of low cytosolic Ca²⁺ levels.

By inhibiting SERCA, this compound prevents the reuptake of Ca²⁺ into intracellular stores. This dual action of promoting Ca²⁺ release through RyR agonism and simultaneously blocking its reuptake via SERCA inhibition leads to a sustained elevation of cytosolic Ca²⁺ concentration. Studies on skeletal muscle sarcoplasmic reticulum vesicles have confirmed that chlorocresol isomers, including this compound, inhibit SERCA activity. nih.gov The half-inhibiting concentration (IC₅₀) for 4-chloro-m-cresol (a synonym for this compound) on SERCA activity was determined to be 167 ± 8 µM. nih.gov

Table 2: Effect of this compound on Intracellular Calcium Regulatory Proteins

Protein TargetEffectMechanismConsequence
Ryanodine Receptor (RyR)AgonistDirect activation of the channelRelease of Ca²⁺ from SR/ER stores
SERCAInhibitorInhibition of Ca²⁺ reuptake into the SR/ERSustained elevation of cytosolic Ca²⁺

Broader Interactions with Cellular Systems and Biological Pathways

The primary biological activities of this compound, namely its antimicrobial effects and its modulation of intracellular calcium, lead to broader interactions with various cellular systems and biological pathways.

As a phenolic compound, its ability to disrupt cell membranes is a fundamental interaction that affects a wide range of cellular processes beyond simple leakage of ions. This membrane-disrupting property can lead to the uncoupling of oxidative phosphorylation, thereby impacting cellular energy metabolism. nih.gov Furthermore, by diffusing into the cell, it has the potential to bind to various proteins, which could lead to the shutdown of important enzymatic functions.

The profound and sustained increase in intracellular calcium concentration resulting from its dual action on RyRs and SERCA can trigger a cascade of downstream signaling events. Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes, including gene transcription, cell proliferation, and apoptosis. Therefore, the dysregulation of calcium homeostasis by this compound can have far-reaching consequences on cellular function and fate.

Environmental Fate and Biotransformation of 3 Chloro 4 Methylphenol

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways. For 3-chloro-4-methylphenol, a key abiotic process is photolysis, particularly in aqueous environments.

The molecular structure of this compound allows it to absorb ultraviolet (UV) radiation, specifically at wavelengths above 290 nm, which suggests its susceptibility to direct photolysis in the environment. nih.gov When exposed to sunlight, particularly in aqueous solutions, chlorinated phenols can undergo photodegradation. This process often involves the substitution of chlorine atoms with hydroxyl groups. nih.gov While the precise photolytic transformation pathway for this compound is not extensively detailed in available research, the degradation of similar chlorophenol compounds suggests that photolysis likely plays a role in its environmental fate. nih.gov Aqueous solutions of this compound have been observed to turn yellow upon exposure to light and air, indicating chemical transformation. nih.gov

Microbial Biotransformation and Degradation Pathways

Microbial activity is a primary driver in the breakdown of this compound in the environment. Both aerobic and anaerobic microorganisms have demonstrated the capacity to degrade this compound through various metabolic pathways.

Under aerobic conditions, bacteria can utilize this compound as a source of carbon and energy. The degradation often proceeds through an ortho-cleavage pathway. For instance, the degradation of the related compound 4-chloro-2-methylphenol (B52076) by a Gram-negative bacterial strain was found to occur via a modified ortho-cleavage route. nih.gov This process involves the initial conversion to a catechol derivative, in this case, 5-chloro-3-methylcatechol. This intermediate then undergoes ring cleavage to form metabolites such as 4-chloro-2-methyl-cis,cis-muconate, which is further broken down. nih.gov It is plausible that this compound follows a similar aerobic degradation pathway, involving initial hydroxylation to form a chlorinated methylcatechol, followed by ring cleavage and further metabolism. The enzymes involved in these pathways are typically inducible, meaning their production is triggered by the presence of the chlorinated phenol (B47542). nih.gov

In anaerobic environments, such as sediments and some groundwater aquifers, reductive dechlorination is a critical process for the breakdown of chlorinated aromatic compounds. nih.gov This process involves the removal of chlorine atoms from the aromatic ring, with their replacement by hydrogen atoms. nih.gov This initial dechlorination step is crucial as it often renders the resulting molecule less toxic and more amenable to further degradation by other microorganisms. While specific microorganisms responsible for the anaerobic reductive dechlorination of this compound have not been extensively identified, the process is well-documented for a variety of other chlorophenols. nih.govnih.gov The complete mineralization of chlorophenols under anaerobic conditions often involves a consortium of microorganisms, including those that carry out the initial dechlorination and others that degrade the resulting phenol. nih.gov

The rate of biodegradation of this compound is influenced by several environmental factors. The pH of the surrounding medium is a critical parameter, as it affects both the chemical state of the compound and the metabolic activity of the degrading microorganisms. The degradation of chlorophenols by certain chemical oxidation processes has been shown to be highly pH-dependent. researchgate.netnih.gov

Environmental Partitioning and Mobility Studies

The distribution and movement of this compound in the environment are determined by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment. Key parameters for assessing its mobility include the soil organic carbon-water (B12546825) partition coefficient (Koc) and the octanol-water partition coefficient (Kow).

The reported log Kow for this compound is 3.10, indicating a moderate tendency to partition into organic phases rather than water. guidechem.com The Koc value, which is a measure of its tendency to adsorb to soil organic matter, has been estimated to be around 490 L/kg. nih.gov According to classification schemes, this Koc value suggests that this compound is expected to have moderate mobility in soil. nih.gov The compound's pKa of 9.55 indicates that it will exist partially in its anionic form in the environment, and anions are generally more mobile in soil than their neutral counterparts. nih.gov

Interactive Data Table of Physicochemical Properties for this compound

PropertyValueReference
Molecular FormulaC7H7ClO guidechem.com
Molecular Weight142.59 g/mol guidechem.com
Melting Point64-66 °C regenesis.com
Water Solubility3,830 mg/L canada.ca
Log Kow3.10 guidechem.com
Koc490 L/kg nih.gov
pKa9.55 canada.ca

Adsorption Behavior in Soils and Sediments

The mobility and distribution of this compound in the environment are significantly influenced by its adsorption to soil and sediment particles. This process, known as sorption, can limit its bioavailability and transport in both terrestrial and aquatic systems. When released into water, this compound is expected to adsorb to suspended solids and sediment. epa.gov

The extent of adsorption is often quantified by the soil organic carbon-water partition coefficient (Koc). A higher Koc value indicates a greater tendency for a chemical to bind to organic matter in soil and sediment, thereby reducing its mobility. The estimated Koc for this compound is 1120 L/kg, suggesting a high adsorption potential to organic carbon in soils and sediments. michigan.gov Another estimation suggests a Koc of 491.8 L/kg. michigan.gov The variability in these values can be attributed to differences in soil and sediment composition, such as organic matter content and pH.

The adsorption of chlorophenolic compounds, including this compound, is strongly correlated with the organic carbon content of the soils and sediments. nih.gov This is because the organic fraction of soil and sediment provides a lipophilic (fat-loving) environment to which nonpolar organic compounds like this compound can partition.

Adsorption Parameters for this compound

ParameterValueSourceDescription
Koc (Organic Carbon Partition Coefficient)1120 L/kg (estimated) michigan.govIndicates high potential for adsorption to organic matter in soil and sediment.
Koc (Organic Carbon Partition Coefficient)491.8 L/kg (estimated) michigan.govSuggests moderate to high adsorption potential.

Volatilization Dynamics from Water Surfaces

Volatilization is the process by which a substance evaporates from a liquid phase (like water) into a gaseous phase (the atmosphere). The tendency of a chemical to volatilize from water is determined by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to move from water to air.

For this compound, the estimated Henry's Law constant is 2.4 x 10⁻⁶ atm-m³/mole. nih.gov This value suggests that this compound is expected to volatilize from water surfaces. nih.gov Based on this constant, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/s, with a wind velocity of 3 m/s) is estimated to be approximately 19 days. nih.gov From a model lake (1 meter deep), the volatilization half-life is estimated to be around 140 days. nih.gov

The vapor pressure of a chemical also influences its volatilization. This compound has a vapor pressure of 5.00 x 10⁻² mm Hg at 20°C, which indicates that if released to air, it will exist solely as a vapor in the atmosphere. epa.gov This property, combined with its Henry's Law constant, suggests that volatilization can be a significant pathway for the distribution of this compound in the environment, potentially leading to atmospheric transport. epa.gov

Volatilization Properties of this compound

PropertyValueSourceSignificance
Henry's Law Constant2.4 x 10⁻⁶ atm-m³/mole nih.govIndicates a tendency to volatilize from water surfaces.
Vapor Pressure5.00 x 10⁻² mm Hg at 20°C epa.govSuggests the compound will exist as a vapor in the atmosphere if released to air.
Volatilization Half-Life (Model River)~19 days nih.govEstimated time for 50% of the compound to volatilize from a model river.
Volatilization Half-Life (Model Lake)~140 days nih.govEstimated time for 50% of the compound to volatilize from a model lake.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consumption of contaminated food. For aquatic organisms, this is a significant route of exposure. The potential for a chemical to bioaccumulate is often assessed using the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF).

The log Kow for this compound is 3.1. epa.gov This value suggests a moderate potential for bioaccumulation, as chemicals with a log Kow greater than 3 are often considered to have a tendency to accumulate in fatty tissues of organisms. nih.gov

The bioconcentration factor (BCF) is a more direct measure of a chemical's potential to accumulate in aquatic organisms from the surrounding water. wikipedia.org A BCF greater than 1 indicates that the chemical is more concentrated in the organism than in the water. wikipedia.org The U.S. Environmental Protection Agency (EPA) has estimated national-level Bioaccumulation Factors (BAFs), which account for uptake from all exposure routes, for this compound to range from 25 L/kg to 39 L/kg. epa.gov These values indicate a low potential for bioaccumulation in aquatic organisms. epa.gov

Consistent with these findings, a screening assessment by Environment and Climate Change Canada concluded that this compound is not expected to significantly bioaccumulate in organisms, given its low Kow and low bioconcentration factors. canada.ca The assessment also determined that the compound does not meet the persistence or bioaccumulation criteria set out in the Persistence and Bioaccumulation Regulations of the Canadian Environmental Protection Act (CEPA). canada.ca

Bioaccumulation Indicators for this compound

IndicatorValueSourceInterpretation
Log Kow (Octanol-Water Partition Coefficient)3.1 epa.govSuggests a moderate potential for bioaccumulation.
BAF (Bioaccumulation Factor)25 L/kg - 39 L/kg epa.govIndicates a low potential for bioaccumulation in aquatic organisms.

Toxicological Mechanisms and Environmental Health Implications of 3 Chloro 4 Methylphenol

Cellular and Molecular Mechanisms of Toxicity for Chlorophenols

The toxicity of chlorophenols at the cellular and molecular level involves several intricate mechanisms that disrupt normal physiological processes. rroij.com These substances can interact directly with essential biomolecules like proteins and nucleic acids, altering their structure and function. rroij.com Furthermore, they can indirectly exert their toxic effects by interfering with cellular signaling pathways and metabolic activities. rroij.com The liver is a primary target for chlorophenol toxicity, where exposure can lead to increased liver weight, hepatocellular hypertrophy, and necrosis. cdc.govnih.gov

A primary mechanism of chlorophenol toxicity is the uncoupling of oxidative phosphorylation in mitochondria. nih.gov Chlorophenols act as protonophores, which are weakly acidic compounds that can transport protons across the inner mitochondrial membrane. nih.gov This action dissipates the proton motive force that is essential for the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.

Exposure to chlorophenols can lead to the formation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. nih.gov An imbalance between the production of ROS and the cell's ability to detoxify them results in a state known as oxidative stress. mdpi.com This oxidative stress is a key factor in the toxicity of many xenobiotics, including chlorophenols. nih.gov

Studies have shown that chlorophenols can induce the formation of ROS, leading to the oxidation of lipids and proteins. nih.gov Oxidative damage to DNA is another critical consequence, primarily through the formation of the highly reactive hydroxyl radical. nih.gov This can lead to modifications of DNA bases, which, if not repaired, can result in mutations. nih.govfrontiersin.org The generation of ROS and subsequent oxidative damage are believed to play a significant role in the hepatotoxicity observed with chlorophenol exposure. nih.gov

Table 1: Effects of Chlorophenol-Induced Oxidative Stress

Cellular ComponentEffect of Oxidative DamageReference
LipidsLipid peroxidation, leading to membrane damage. nih.gov
ProteinsOxidation of proteins, causing changes in their structure and function. nih.gov
DNAOxidative damage to DNA bases (e.g., formation of 8-oxoguanine), potentially leading to mutations. nih.govfrontiersin.org

High concentrations of chlorophenols can cause protein denaturation, which is the loss of the protein's native three-dimensional structure. nih.gov This disruption of protein structure leads to a loss of function and can have severe consequences for the cell. researchgate.net The ability of chemicals to cause necrosis, or cell death, has been linked to their ability to denature proteins. researchgate.netnih.gov

Coagulative necrosis is a form of accidental cell death where the basic architecture of the dead tissue is preserved for a period. wikipedia.org This is thought to occur because the injury not only denatures structural proteins but also the lysosomal enzymes that would otherwise break down the damaged cells. wikipedia.org Skin exposure to high concentrations of chlorophenols can result in corrosive damage attributed to protein denaturation. nih.gov Microscopically, cells that have undergone coagulative necrosis maintain their outline but lack a nucleus. wikipedia.org

Genotoxicity and Mutagenicity Assessments

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, while mutagenicity is the capacity to induce mutations. Several studies have investigated the genotoxic and mutagenic potential of 3-chloro-4-methylphenol (also known as chlorocresol).

Various genotoxicity studies on chlorocresol using the Salmonella typhimurium assay have generally reported negative results. canada.ca However, one single mutation assay showed a positive result in the TA97 strain of S. typhimurium with metabolic activation. canada.ca In contrast, chromosomal aberration and unscheduled DNA synthesis assays have been negative, suggesting that chlorocresol is not genotoxic. canada.ca

Carcinogenic Potential of Chlorophenols and Metabolite Influence

The carcinogenic potential of chlorophenols has been a subject of extensive research and regulatory evaluation. Some chlorophenols have been classified as probable or possible human carcinogens by organizations such as the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC). nih.govcdc.gov For instance, 2,4,6-trichlorophenol (2,4,6-TCP) is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). cdc.gov

The metabolism of chlorophenols can play a crucial role in their carcinogenicity. nih.gov The transformation of these compounds can lead to the formation of electrophilic metabolites that can bind to and damage DNA. nih.gov For example, the metabolism of pentachlorophenol (PCP) can produce tetrachlorohydroquinone (TCHQ), a metabolite that is capable of inducing oxidative damage to cellular DNA and may enhance the toxicity and carcinogenicity of the parent compound. nih.gov The microsomal activation by cytochrome P450 enzymes is a key step in the conversion of some chlorophenols into reactive forms that can interact with cellular structures. nih.gov

Table 2: Carcinogenicity Classification of Select Chlorophenols

CompoundClassificationAgencyReference
2,4,6-Trichlorophenol (2,4,6-TCP)Group B2 (Probably carcinogenic to humans)U.S. EPA cdc.gov
2,4,6-Trichlorophenol (2,4,6-TCP)Group 2B (Possibly carcinogenic to humans)IARC cdc.gov
2,4,6-Trichlorophenol (2,4,6-TCP)Reasonably anticipated to be a human carcinogenNTP cdc.gov

Ecotoxicological Impacts on Aquatic Ecosystems

This compound is recognized as being very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.comfishersci.com Emerging contaminants, including pesticides and other chemicals like chlorophenols, can constrain the productivity, health, and reproduction of aquatic species. frontiersin.org The release of these compounds into aquatic ecosystems is a significant concern due to their potential to cause adverse ecological effects. nih.govmdpi.com

The ecotoxicological risk assessment of chemicals like this compound in aquatic environments is crucial for environmental protection. sumitomo-chem.co.jp The log octanol-water partition coefficient (log Kow) for this compound is 3.1, and its bioaccumulation factor (BAF) estimates are relatively low, ranging from 25 to 39 L/kg, indicating a low potential for bioaccumulation in fish. epa.gov Despite this, its high acute toxicity to aquatic life underscores the importance of managing its release into the environment. scbt.comfishersci.com

Acute and Chronic Toxicity to Fish Species

Research indicates that this compound is highly toxic to freshwater fish in acute exposure scenarios and demonstrates effects at lower concentrations over longer-term, chronic exposures.

Acute Toxicity: Acute toxicity is typically measured by the median lethal concentration (LC50), the concentration of a chemical in water that is lethal to 50% of the test organisms over a specified period, commonly 96 hours for fish. Studies have shown that the acute toxicity of this compound varies among different fish species.

For the rainbow trout (Oncorhynchus mykiss), a 96-hour LC50 value has been reported as approximately 0.92 mg/L. The fathead minnow (Pimephales promelas) exhibits a 96-hour LC50 in the range of 3.11 to 5.27 mg/L. In studies with the guppy (Poecilia reticulata), the 96-hour LC50 was determined to be between 5.81 and 7.76 mg/L. These findings classify this compound as highly toxic to freshwater fish.

Interactive Table: Acute Toxicity of this compound to Fish
SpeciesTest Duration (hours)EndpointConcentration (mg/L)
Oncorhynchus mykiss (Rainbow Trout)96LC500.92
Pimephales promelas (Fathead Minnow)96LC503.11 - 5.27
Poecilia reticulata (Guppy)96LC505.81 - 7.76

Chronic Toxicity: Chronic toxicity studies assess the effects of longer-term exposure to lower concentrations of a substance. These effects can include impacts on growth, reproduction, and survival. For this compound, a chronic toxicity value for fish has been established based on a 28-day No Observed Effect Concentration (NOEC) study. The NOEC is the highest tested concentration of a substance at which no statistically significant adverse effects are observed. A freshwater NOEC of 0.15 mg/L was determined from this 28-day study, which was subsequently used by environmental authorities to help derive a predicted no-effect concentration (PNEC) for aquatic ecosystems.

Effects on Aquatic Invertebrates and Plants

The toxicological impact of this compound extends to other trophic levels in the aquatic environment, including invertebrates and plants, which form the base of the aquatic food web.

Aquatic Invertebrates: Aquatic invertebrates are crucial components of freshwater ecosystems. The water flea, Daphnia magna, is a standard model organism for ecotoxicological testing. For this compound, the 48-hour median effective concentration (EC50) for immobilization in Daphnia magna has been consistently reported as 2.29 mg/L. This indicates a moderate to high level of acute toxicity to this key invertebrate species.

Aquatic Plants: Aquatic plants, including algae, are primary producers and are vital for the health of aquatic systems. The toxicity of this compound to aquatic plants has been evaluated using the green alga Desmodesmus subspicatus. The 72-hour median effective concentration (ErC50) based on the inhibition of growth rate was found to be 30.62 mg/L. Compared to fish and invertebrates, algae appear to be less sensitive to the acute effects of this compound.

Interactive Table: Toxicity of this compound to Aquatic Invertebrates and Plants
SpeciesTrophic LevelTest Duration (hours)EndpointConcentration (mg/L)
Daphnia magna (Water Flea)Invertebrate48EC50 (Immobilization)2.29
Desmodesmus subspicatus (Green Alga)Plant (Alga)72ErC50 (Growth Rate)30.62

Analytical Methodologies for Environmental Monitoring and Biological Matrix Analysis

Chromatographic Techniques for Environmental and Biological Samples

Chromatography stands as a cornerstone for the analysis of 3-chloro-4-methylphenol, providing excellent separation capabilities for complex mixtures. matec-conferences.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized for its determination in environmental and biological specimens. sigmaaldrich.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of this compound in various matrices, including water, soil, and biological fluids. sigmaaldrich.comresearchgate.net This method is particularly suitable for the analysis of non-volatile or thermally labile compounds.

A rapid and simple HPLC method has been developed for the determination of 4-chloro-3-methylphenol (B1668792). researchgate.net The standard plots for this compound are linear over a range of 62.5 - 2,500 ng·mL-1 with high correlation coefficients. researchgate.net The limit of quantification (LOQ) for 4-chloro-3-methylphenol has been estimated at 62.5 ng·mL-1, with a limit of detection (LOD) approaching 20 ng·mL-1. researchgate.net The reproducibility of this HPLC analysis shows a relative standard deviation (RSD) of less than 6%. researchgate.net

Pre-column derivatization can be employed to enhance the detectability of phenolic compounds. For instance, derivatization with 4-nitrobenzoyl chloride allows for the simultaneous determination of phenol (B47542) and several chlorophenols by HPLC with UV detection. scirp.org

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValue
Linearity Range62.5 - 2,500 ng/mL
Limit of Quantification (LOQ)62.5 ng/mL
Limit of Detection (LOD)20 ng/mL
Reproducibility (RSD)< 6%
Average Recovery> 92%

This table summarizes key performance metrics of a validated HPLC method for the quantification of this compound.

Gas Chromatography (GC) for Volatile Compound Detection

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound from environmental and waste samples. epa.gov It is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. matec-conferences.org

The U.S. Environmental Protection Agency (EPA) Method 8041A specifically outlines procedures for the analysis of phenols, including 4-chloro-3-methylphenol, using open-tubular, capillary column gas chromatography. epa.gov This method can be applied to both aqueous and non-aqueous samples following appropriate extraction and, if necessary, derivatization.

Derivatization is a common strategy to improve the volatility and chromatographic behavior of phenols. researchgate.net Techniques include methylation to form anisoles or reaction with pentafluorobenzyl bromide (PFBBr) to create pentafluorobenzyl ethers. epa.govepa.gov While underivatized phenols can be analyzed by GC with a flame ionization detector (FID), derivatization often enhances sensitivity, particularly when using an electron capture detector (ECD). epa.gov

Table 2: GC Analysis Approaches for Phenols

Analysis ApproachDetectorNotes
UnderivatizedFlame Ionization Detector (FID)Direct analysis, may have reduced sensitivity for some applications. epa.gov
Derivatized (Methylation)Flame Ionization Detector (FID)Improves volatility and chromatographic properties. epa.gov
Derivatized (PFBBr)Electron Capture Detector (ECD)Enhances sensitivity for trace-level detection. epa.gov

This table outlines different gas chromatography approaches for the analysis of phenolic compounds, including this compound.

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is an effective technique for the separation and determination of chlorophenolic pollutants in samples such as industrial wastewater. tandfonline.com This method offers high-resolution separation of multiple chlorophenols within a short analysis time. tandfonline.com

In one application, 17 different chlorophenols were successfully resolved in under 12 minutes. tandfonline.com The separation mechanism in CZE is influenced by the pH of the electrolyte and the addition of organic modifiers, with the elution order of the analytes being related to their pKa values. tandfonline.comcapes.gov.br The method demonstrates good reproducibility, with relative standard deviations for migration times and peak areas typically falling within 0.48–0.67% and 3.9–5.1%, respectively. tandfonline.com Detection limits for chlorophenols using this technique are generally in the range of 100–270 μg/L. tandfonline.com A significant advantage of this method for industrial wastewater is the ability to perform direct injection without extensive sample pretreatment. tandfonline.com

Advanced Electrochemical Sensors for Aqueous Media Detection

Advanced electrochemical sensors offer a promising alternative for the rapid and sensitive detection of phenolic compounds in aqueous media. These sensors can be integrated into portable devices for on-site monitoring. researchgate.net

Application of Boron-Doped Diamond Electrodes

Boron-doped diamond (BDD) electrodes have emerged as highly effective tools for the electrochemical oxidation and detection of phenolic compounds. nih.govacs.org They possess several advantageous properties, including strong oxidation stability, a wide potential window, low background current, and high chemical and physical stability. nih.govresearchgate.net These characteristics make BDD electrodes suitable for various applications, including water treatment and sensor development. nih.gov

The electrochemical response of BDD electrodes to phenolic compounds can be influenced by surface pre-treatment procedures, such as anodic and cathodic polarization. researchgate.net Research has demonstrated the successful use of BDD electrodes for the determination of various phenolic acids with detection limits in the range of 0.01–0.03 mg L−1. chem960.com

Surfactant-Enhanced Voltammetric Techniques

Voltammetric techniques, such as square wave voltammetry, are highly sensitive electrochemical methods for the detection of a wide range of organic and inorganic compounds. nih.govresearchgate.net The sensitivity and selectivity of these methods can be further enhanced through the use of surfactants and modified electrodes.

For instance, a voltammetric sensor fabricated by modifying a carbon paste electrode with a composite of Fe3O4 nanoparticles and an ionic liquid has been successfully used for the determination of 2-phenylphenol. nih.gov This modified electrode improved the catalytic activity towards the oxidation of the target analyte. nih.gov Such sensor systems can exhibit a wide linear dynamic range and have been applied to the analysis of real-world samples, including various types of water. nih.govnih.gov

Methodologies for Sample Preparation and Extraction from Complex Environmental and Biological Matrices

The accurate quantification of this compound in environmental and biological samples is predicated on effective sample preparation and extraction. These matrices are often complex, containing a multitude of interfering substances such as proteins, lipids, salts, and humic acids that can compromise analytical results. researchgate.netresearchgate.net Consequently, robust extraction and clean-up procedures are essential to isolate the target analyte and ensure reliable detection and quantification. researchgate.net

Official methodologies, such as those published by the U.S. Environmental Protection Agency (EPA), provide standardized procedures for the extraction of phenolic compounds from various matrices. nih.gov Conventional techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely employed. nih.govmdpi.com However, modern approaches, including miniaturized microextraction techniques, are gaining traction due to their reduced solvent consumption and potential for automation. mdpi.comnih.gov

Environmental Matrices (Water, Soil, and Sediment)

The preparation of environmental samples for this compound analysis involves distinct protocols for aqueous and solid matrices.

Water Samples: For aqueous samples like drinking water or wastewater, liquid-liquid extraction (LLE) is a common approach. EPA Method 8041 specifies adjusting the water sample to a pH of less than or equal to 2 before extraction with methylene (B1212753) chloride using EPA Method 3510 (separatory funnel) or 3520 (continuous extraction). greenrivertech.com.tw Solid-phase extraction (SPE) offers an alternative that reduces the consumption of organic solvents. nih.gov EPA Method 528, for instance, details the extraction of phenols from drinking water by passing a 1 L sample through an SPE cartridge containing a modified polystyrene-divinylbenzene copolymer sorbent. epa.gov The retained analytes are then eluted with an appropriate organic solvent like methylene chloride. epa.gov

Soil and Sediment Samples: For solid matrices, EPA Method 8041 suggests extraction using techniques like Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550). greenrivertech.com.tw These methods use organic solvents to remove the analyte from the solid sample matrix. nih.govgreenrivertech.com.tw For instance, a mixture of methanol (B129727) and water has been used to enhance the extraction of chlorinated phenols from soil samples. nih.gov Following initial extraction, a cleanup step, such as acid-base partition cleanup (Method 3650), may be necessary to remove interferences. greenrivertech.com.tw

Derivatization is another key step in the sample preparation for gas chromatography (GC) analysis. Phenols can be derivatized to form less polar and more volatile compounds, improving chromatographic performance and detection sensitivity. epa.gov Common derivatizing agents include α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) for analysis by GC with an electron capture detector (GC/ECD), or diazomethane (B1218177) to form methylated phenols (anisoles) for analysis by GC with a flame ionization detector (GC/FID). epa.gov

The following table summarizes common extraction methodologies for this compound in environmental samples.

MatrixMethodologyKey ParametersReference Method
WaterLiquid-Liquid Extraction (LLE)Sample pH ≤ 2; Extraction Solvent: Methylene ChlorideEPA 3510 / 3520
Drinking WaterSolid-Phase Extraction (SPE)Sorbent: Polystyrene-divinylbenzene; Elution Solvent: Methylene ChlorideEPA 528
Soil/SedimentSoxhlet ExtractionExtraction with organic solvents.EPA 3540
Soil/SedimentUltrasonic ExtractionExtraction with organic solvents using ultrasonic energy.EPA 3550

Biological Matrices (Urine, Blood, and Tissue)

Biological matrices present unique challenges due to their high content of proteins, fats, and other endogenous components that can interfere with analysis. researchgate.netmdpi.com Sample preparation is therefore a critical step to remove these interferences. researchgate.net

Conventional techniques used for biological samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net For the analysis of phenols in urine, a hydrolysis step is often required to break down conjugates (e.g., glucuronide and sulfate (B86663) esters) and release the free phenol. This is typically achieved by heating the sample with a strong acid, such as hydrochloric acid or perchloric acid. cdc.gov Following hydrolysis, the sample can be extracted using LLE. cdc.gov

Modern microextraction techniques are increasingly being applied to biological samples. These methods include supported liquid extraction (SLE), liquid-phase microextraction (LPME), and dispersive liquid-liquid microextraction (DLLME). researchgate.netnih.govbiotage.com SLE utilizes an inert solid support, such as diatomaceous earth, onto which the aqueous sample is loaded. biotage.com An immiscible organic solvent is then passed through the support to extract the analytes, leaving interfering substances like proteins and phospholipids (B1166683) behind. biotage.com LPME uses a small droplet of organic solvent to extract analytes from the aqueous sample, significantly reducing solvent usage. nih.gov These newer techniques offer advantages in terms of automation, reduced sample volume, and lower environmental impact. nih.gov

The table below summarizes sample preparation techniques applicable to the analysis of this compound in biological matrices.

MatrixMethodologyKey Steps & ParametersPrimary Purpose
UrineAcid Hydrolysis followed by LLEHeating with HCl or perchloric acid; extraction with an organic solvent (e.g., diethyl ether).Deconjugation of metabolites and extraction of free phenols. cdc.gov
Blood/Plasma/SerumProtein Precipitation (PPT)Addition of a precipitating agent (e.g., acetonitrile).Removal of proteins. researchgate.net
Blood/Plasma/UrineSolid-Phase Extraction (SPE)Selection of appropriate sorbent and elution solvent.Analyte extraction and concentration; removal of interferences. researchgate.netmdpi.com
Aqueous Biological FluidsSupported Liquid Extraction (SLE)Aqueous sample loaded onto an inert support; extraction with a water-immiscible organic solvent.Clean-up and extraction, removing proteins and phospholipids. biotage.com
Aqueous Biological FluidsLiquid-Phase Microextraction (LPME)Extraction into a micro-droplet of organic solvent.Miniaturized extraction with minimal solvent use. nih.govnih.gov

Emerging Research Areas and Future Directions in 3 Chloro 4 Methylphenol Studies

Development of Novel Remediation and Degradation Technologies

The persistence of chlorophenolic compounds in the environment has driven research into new and more effective remediation and degradation technologies. Traditional methods are often being supplanted or enhanced by advanced oxidation processes (AOPs) and nanotechnologies designed for greater efficiency and mineralization of 3-Chloro-4-methylphenol.

Detailed research has highlighted several promising methods:

Catalytic Ozonation: A novel zinc-carbon nanotubes (Zn-CNTs) composite has been shown to significantly enhance the degradation and mineralization of this compound in aqueous solutions when used in a catalytic ozonation system. nih.gov The Zn-CNTs/O₃ system demonstrated a much higher rate constant for total organic carbon (TOC) removal compared to ozonation alone. This enhancement is attributed to the in-situ generation of hydrogen peroxide (H₂O₂) by the Zn-CNTs/O₂ system, which accelerates the degradation process. nih.gov The system is effective over a wide pH range (3.0-9.0). nih.gov

Fenton's Reagent: The degradation of this compound using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is strongly influenced by temperature. nih.gov Studies have shown that at 70°C, TOC removal reached 85%, compared to only 36% at 25°C. nih.gov Furthermore, 100% of the organic chlorine was converted into inorganic chloride at the higher temperature. The increased mineralization at 70°C is ascribed to a greater concentration of hydroxyl radicals and a higher rate of decarboxylation of resulting organic acids. nih.gov

Nanoscale Zero-Valent Iron (nZVI): A heterogeneous Fenton-like process using nZVI has proven effective for the degradation of related chlorophenols. For 4-chloro-3,5-dimethylphenol, this method resulted in complete decomposition and 65% TOC removal within 30 minutes at neutral pH. researchgate.net The primary mechanism is the attack by hydroxyl radicals, particularly those bonded to the surface of the nanoparticles. researchgate.net

Bioremediation: Research has demonstrated that the existing microorganisms in groundwater have the potential to biodegrade related compounds like 4-chloro-2-methyl-phenol by more than 90% after seven days of incubation in laboratory settings. clu-in.org This suggests that in situ bioremediation, which leverages indigenous microbial populations, is a viable and environmentally friendly approach for contaminated sites. clu-in.orggreener-h2020.eu

TechnologyKey FindingsReported EfficiencyReference
Catalytic Ozonation (Zn-CNTs/O₃)Enhanced mineralization due to in-situ H₂O₂ generation. Effective over a wide pH range.TOC removal rate constant of 0.29 min⁻¹ (vs. 0.059 min⁻¹ for O₃ alone). nih.gov
Fenton's Reagent (at 70°C)Temperature significantly enhances degradation and mineralization.85% TOC removal; 100% conversion of organic chlorine to inorganic chloride. nih.gov
Nanoscale Zero-Valent Iron (nZVI)Rapid decomposition via a heterogeneous Fenton-like process at neutral pH.Complete decomposition and 65% TOC removal in 30 minutes for a related compound. researchgate.net
BioremediationUtilizes indigenous microorganisms for degradation.>90% removal of a related chlorophenol after 7 days in lab conditions. clu-in.org

Integration of Advanced Computational Chemistry in Mechanistic Studies

Understanding the precise mechanisms of this compound degradation is crucial for optimizing remediation technologies and predicting its environmental fate. Advanced computational chemistry is emerging as a powerful tool for these mechanistic studies, offering insights that are often difficult to obtain through experimental methods alone.

Computational studies, including ab initio methods and Density Functional Theory (DFT), are being used to investigate the degradation pathways of chlorophenols. nih.gov These studies can model various degradation routes, such as:

Unimolecular decomposition through O-H bond scission. nih.gov

Abstraction of the hydroxyl hydrogen by radicals like atomic hydrogen or OH. nih.gov

Displacement of the hydroxyl group. nih.gov

By calculating parameters like bond dissociation energies and activation energies for different reactions, researchers can predict the most likely degradation pathways. nih.gov For instance, calculations have confirmed that a para-chloro substituent (as in this compound) lowers the O–H bond dissociation energy, which is a critical factor in its reactivity. nih.gov

A key future direction is the development of automated computational frameworks to explore complex reaction networks. rsc.org Such frameworks can systematically investigate degradation mechanisms by integrating reactivity descriptors to generate potential reactive complexes and then searching for elementary reaction steps, including transition states and intermediates. rsc.org This approach allows for the in silico screening of degradation pathways under various environmental conditions, providing a valuable tool to guide the design of more effective remediation strategies. rsc.org

Comprehensive Environmental Risk Assessment Frameworks

To effectively manage the potential environmental impact of this compound, there is a growing need for comprehensive risk assessment frameworks. These frameworks move beyond simple toxicity testing to incorporate a wider range of data and models, providing a more holistic view of the potential risks to ecosystems.

Regulatory bodies and research institutions are developing tiered approaches to ecological risk assessment (ERA). researchgate.net These frameworks often begin with deterministic methods (like comparing a single toxicity value to an environmental concentration) and progress to more complex probabilistic options that consider the entire distribution of species sensitivity and environmental concentrations. researchgate.net

A comprehensive framework for this compound would involve:

Exposure Assessment: Identifying sources of release into the environment and using monitoring data and fate models to estimate concentrations in various environmental compartments like water and soil. epa.gov

Hazard Characterization: Evaluating the toxicological profile of the compound. cdc.gov This includes determining values like the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) from animal studies. canada.caornl.gov For this compound, a NOAEL of 200 mg/kg-day and a LOAEL of 400 mg/kg-day have been reported based on decreased body-weight gain in rats. ornl.gov

Risk Characterization: Integrating exposure and hazard data to quantify risk. This can be done using a risk matrix approach that considers multiple metrics for both hazard (e.g., mode of toxic action, bioavailability) and exposure (e.g., emission rate, persistence). canada.ca

The ecological risk of this compound has been characterized as "unlikely to be causing ecological harm" in some assessments, based on its hazard and exposure profiles. canada.ca However, its low potential for bioaccumulation (log Kow of 3.1) is an important consideration in these assessments. epa.gov Future frameworks will likely incorporate more data on chronic toxicity for indigenous species and consider the effects of complex environmental mixtures. researchgate.net

Assessment ComponentKey ParameterReported Value/Finding for this compoundReference
Hazard CharacterizationNOAEL200 mg/kg-day (based on decreased body-weight gain in rats) ornl.gov
LOAEL400 mg/kg-day (based on decreased body-weight gain in rats) ornl.gov
Exposure PotentialLog Kow (Bioaccumulation Potential)3.1 (Low potential) epa.gov
Carcinogenicity ClassificationGroup D: "not classifiable as to human carcinogenicity" (USEPA) epa.gov
Overall Risk (Canada)Ecological Risk Classification (ERC)Considered unlikely to be causing ecological harm. canada.ca

Exploration of New Biotechnological and Industrial Applications

While well-established as a disinfectant and preservative, ongoing research is uncovering new and specialized applications for this compound, particularly in biotechnology and advanced materials. atamankimya.comnih.gov Its inherent biological activity is being harnessed for more targeted uses beyond general preservation.

Current and emerging applications include:

Biocidal and Preservative Uses: It is widely used for in-can preservation of water-based products like adhesives, polymer emulsions, metalworking fluids, and concrete additives. atamankimya.com It is also formulated into disinfectants for hospitals and industry and used as a preservative in some cosmetics and topical pharmaceuticals. atamankimya.comwikipedia.org

Biotechnological Research Tool: this compound has been identified as a ryanodine (B192298) receptor agonist. nih.gov Ryanodine receptors are critical channels for calcium release within cells, and specific agonists like this compound are valuable tools for studying cellular calcium signaling pathways, particularly in muscle and nerve cells. thegoodscentscompany.com This has led to its use in research on conditions like malignant hyperthermia. thegoodscentscompany.com

Chemical Synthesis: As a chlorinated phenol (B47542), it serves as an organic building block or intermediate in the synthesis of more complex molecules. sigmaaldrich.com Research has explored its use in creating phosphate (B84403) esters through kinetic studies, indicating its utility in synthetic organic chemistry. sigmaaldrich.com

The exploration of its specific interactions with biological targets like the ryanodine receptor opens doors for potential therapeutic or diagnostic applications, although this remains an area for future research.

Application AreaSpecific UseDescriptionReference
IndustrialPreservativeUsed for in-can protection of water-based products like paints, adhesives, and metalworking fluids. atamankimya.comnih.gov
DisinfectantAn active ingredient in disinfectants for hospitals, industry, and institutions. atamankimya.combritannica.com
Chemical IntermediateUsed as an organic building block in the synthesis of other chemicals, such as phosphate esters. sigmaaldrich.comsigmaaldrich.com
Cosmetics & Personal CarePreservativeUsed in creams, lotions, and other preparations containing water to prevent microbial growth. atamankimya.com
Biotechnological ResearchRyanodine Receptor AgonistUsed as a specific tool in laboratory settings to activate ryanodine receptors and study cellular calcium signaling. nih.govthegoodscentscompany.com

Q & A

Basic Research Questions

Q. What key physicochemical properties of 3-Chloro-4-methylphenol are critical for experimental design?

  • Answer : Essential properties include solubility in water (3.8 g/L at 20°C), melting point (66°C), boiling point (235°C), and flash point (118°C). These parameters inform solvent selection, reaction temperature ranges, and safety protocols during synthesis or handling. Solubility data are particularly vital for designing aqueous-phase toxicity assays or environmental fate studies .

Q. How can researchers verify the purity and identity of this compound in laboratory settings?

  • Answer : Use analytical techniques such as GC-MS or HPLC coupled with certified reference standards (e.g., USP-NF, BP, or Ph. Eur. grades). Cross-referencing CAS No. [59-50-7] and synonyms like 3-Chloro-p-cresol ensures accurate identification. Physical characterization (e.g., crystalline structure) further confirms purity .

Q. What are the foundational toxicity screening protocols for this compound in aquatic environments?

  • Answer : Follow EPA methodologies for human health ambient water quality criteria (AWQC), which integrate dose-response models and exposure assumptions (e.g., fish consumption rates). Acute toxicity testing should prioritize LC50/EC50 determinations in model organisms like Daphnia magna or zebrafish .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in systematic reviews?

  • Answer : Implement a two-step literature screening process:

Title/abstract screening : Exclude studies irrelevant to chlorophenol toxicity using predefined inclusion criteria (e.g., in vivo mammalian models).

Full-text review : Evaluate experimental rigor (e.g., dose consistency, control groups). Tools like the ATSDR’s toxicological profile framework (2022) provide criteria for resolving contradictions .

Q. What methodological strategies improve the sensitivity of chromatographic analysis for this compound in complex matrices?

  • Answer : Optimize Fast GC protocols using polar capillary columns and electron-capture detection (ECD) to separate chlorophenol derivatives. Derivatization with acetic anhydride enhances volatility, while solid-phase extraction (SPE) pre-concentrates trace analytes in environmental samples .

Q. How can computational models predict the environmental fate of this compound in freshwater ecosystems?

  • Answer : Use fugacity models (e.g., EQC Level III) to simulate partitioning into water, sediment, and biota. Input parameters include log Kow (estimated ~2.5), Henry’s law constant, and biodegradation half-life. Validate predictions with field data from EPA AWQC studies .

Q. What experimental precautions mitigate decomposition of this compound during long-term storage?

  • Answer : Store in airtight containers at 0–6°C to prevent oxidation. Avoid incompatible materials (e.g., strong bases) and monitor for hazardous decomposition products like chlorinated dioxins via periodic GC-MS analysis. Stability studies under ICH guidelines (40°C/75% RH) assess shelf life .

Q. How can green chemistry principles be applied to synthesize this compound with reduced hazardous byproducts?

  • Answer : Substitute Friedel-Crafts alkylation with catalytic hydroxylation using Fe(III)-zeolite catalysts. Solvent-free conditions and microwave-assisted synthesis reduce energy consumption. Evaluate safer alternatives via ZDHC MRSL-compliant supplier audits .

Methodological Tables

Parameter Value Application Reference
Water solubility (20°C)3.8 g/LToxicity assay design
PAC-1 (Protective Action)2.1 mg/m³Workplace exposure limits
Log Kow (estimated)~2.5Environmental partitioning models
GC-ECD detection limit0.1 ppbTrace analysis in environmental samples

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.